molecular formula C11H11N3O2 B7557197 N-(1H-pyrazol-5-ylmethyl)-1,3-benzodioxol-5-amine

N-(1H-pyrazol-5-ylmethyl)-1,3-benzodioxol-5-amine

Cat. No.: B7557197
M. Wt: 217.22 g/mol
InChI Key: FFFWMWRPNPTWOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-pyrazol-5-ylmethyl)-1,3-benzodioxol-5-amine: is a compound that belongs to the class of heterocyclic organic compounds

Properties

IUPAC Name

N-(1H-pyrazol-5-ylmethyl)-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-10-11(16-7-15-10)5-8(1)12-6-9-3-4-13-14-9/h1-5,12H,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFWMWRPNPTWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NCC3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-pyrazol-5-ylmethyl)-1,3-benzodioxol-5-amine typically involves the reaction of 1H-pyrazole-5-carbaldehyde with 1,3-benzodioxol-5-amine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their coupling under optimized conditions. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(1H-pyrazol-5-ylmethyl)-1,3-benzodioxol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(1H-pyrazol-5-ylmethyl)-1,3-benzodioxol-5-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused heterocycles .

Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug discovery. It exhibits various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Medicine: The compound is explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory disorders. Its unique structure allows it to interact with specific biological targets, making it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and dyes. Its ability to form stable complexes with metals makes it useful in coordination chemistry and catalysis .

Mechanism of Action

The mechanism of action of N-(1H-pyrazol-5-ylmethyl)-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various signaling pathways .

Comparison with Similar Compounds

  • 1H-pyrazole-5-carbaldehyde
  • 1,3-benzodioxol-5-amine
  • Pyrazolo[1,5-a]pyrimidines
  • 5-Amino-pyrazoles

Uniqueness: N-(1H-pyrazol-5-ylmethyl)-1,3-benzodioxol-5-amine stands out due to its unique combination of a pyrazole ring and a benzodioxole moiety. This structural feature imparts distinct chemical and biological properties, making it a versatile compound in various research and industrial applications .

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